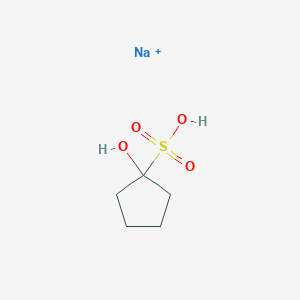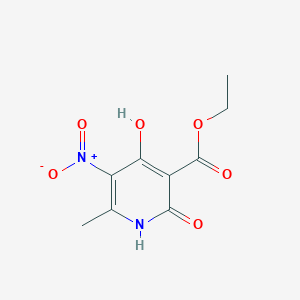
4-Hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylic acid
Overview
Description
“4-Hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylic acid” is a chemical compound with the CAS Number: 57931-81-4 . It has a molecular weight of 219.2 . The IUPAC name for this compound is 1-methyl-2,4-dioxo-1,2,3,4-tetrahydro-3-quinolinecarboxylic acid .
Synthesis Analysis
The synthesis of this compound involves the alkaline hydrolysis of the ethyl ester of 4-(cyanoethoxycarbonylmethyl)-2-oxo-1,2-dihydroquinoline-3-carboxylic acid. This process is accompanied by decarboxylation with the loss of two molecules of CO2, leading to 4-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylic acid .Molecular Structure Analysis
The InChI code for this compound is 1S/C11H9NO4/c1-12-7-5-3-2-4-6(7)9(13)8(10(12)14)11(15)16/h2-5,8H,1H3,(H,15,16) . The structure of this compound has been deduced by 1H and 13C NMR spectroscopy .Chemical Reactions Analysis
This compound can participate in an Ugi-type multicomponent condensation through a Smiles rearrangement in replacement of acid components. The new four-component containing 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate, aldehyde derivatives, amine derivatives, and isocyanides process leads readily and efficiently to heterocyclic enamines .Physical And Chemical Properties Analysis
This compound is a powder with a melting point of 265-266 degrees Celsius .Scientific Research Applications
Antibacterial Activity
Derivatives of this compound, especially those containing a fluorine atom, are known to be highly effective antibiotics. The presence of a sulfur atom in the 2 position of the quinoline moiety is believed to enhance antibacterial activity .
Analgesic Properties
Some derivatives have shown to possess significant analgesic properties, with specific activities exceeding those of nonnarcotic analgesics like Diclofenac and Ketorolac, and comparable to Tramadol .
Synthesis of Diverse Derivatives
The compound serves as a precursor for synthesizing a wide range of derivatives by reacting with various substituted benzaldehyde derivatives, amine derivatives, and isocyanides. This demonstrates its versatility in creating diverse molecules for further pharmacological evaluation .
Drug Research and Development
Due to its interesting pharmaceutical and biological activities, 4-Hydroxy-2-quinolones, which include this compound, are valuable in drug research and development. There has been significant interest in synthesizing analogous compounds and heteroannelated derivatives .
Anti-inflammatory Activity
The synthesis and study of the structure and acid properties of this compound have been carried out. It has been found to possess anti-inflammatory activity, which adds to its potential therapeutic applications .
Safety And Hazards
properties
IUPAC Name |
4-hydroxy-1-methyl-2-oxoquinoline-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO4/c1-12-7-5-3-2-4-6(7)9(13)8(10(12)14)11(15)16/h2-5,13H,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDXOTRDYNZHUNL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C(=C(C1=O)C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80715862 | |
| Record name | 4-Hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80715862 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylic acid | |
CAS RN |
57931-81-4 | |
| Record name | 4-Hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80715862 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















